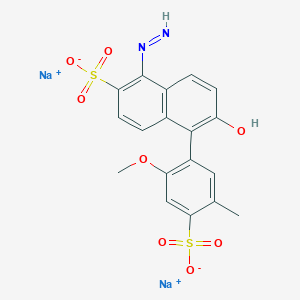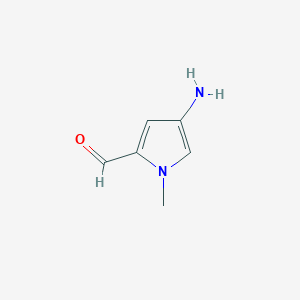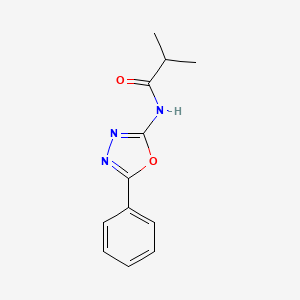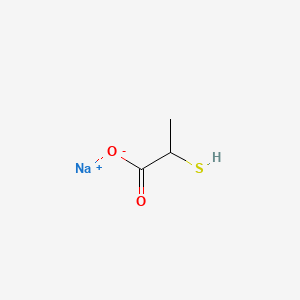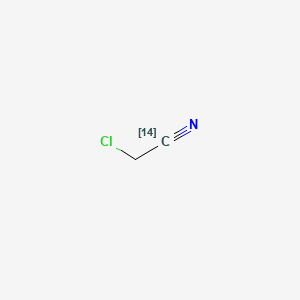
2-Chloroacetonitrile-1-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroacetonitrile-1-14C is a radiolabeled compound where the carbon-14 isotope is incorporated into the molecular structure. This compound is a derivative of acetonitrile, where one hydrogen atom is replaced by a chlorine atom. It is a colorless liquid with the chemical formula ClCH₂CN and is used primarily in scientific research due to its radioactive labeling .
Preparation Methods
2-Chloroacetonitrile-1-14C can be synthesized through several methods. One common method involves the dehydration of chloroacetamide. Another method includes the reaction of acetonitrile with sulfur monochloride, followed by a second chlorination step . Industrial production often involves the esterification of chloroacetic acid with ethanol, followed by amidation and dehydration .
Chemical Reactions Analysis
2-Chloroacetonitrile-1-14C undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Cycloaddition: It can participate in cycloaddition reactions, such as with sulfur monochloride to form 4,5-dichloro-1,2,3-dithiazolium chloride.
Common reagents used in these reactions include sulfur monochloride, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroacetonitrile-1-14C is widely used in scientific research due to its radioactive labeling. Some applications include:
Biology: It is used in radiolabeling studies to track the movement and interaction of molecules within biological systems.
Medicine: It is used in the development of radiopharmaceuticals and in studies involving metabolic pathways.
Industry: It is used in the synthesis of intermediates for pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloroacetonitrile-1-14C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications and radiolabeling studies .
Comparison with Similar Compounds
2-Chloroacetonitrile-1-14C can be compared with other similar compounds such as:
Acetonitrile (CH₃CN): The parent compound from which this compound is derived.
Dichloroacetonitrile (Cl₂CHCN): A compound with two chlorine atoms instead of one.
Bromoacetonitrile (BrCH₂CN): A similar compound where the chlorine atom is replaced by a bromine atom.
The uniqueness of this compound lies in its radioactive labeling, which allows for its use in tracking and studying molecular interactions in various scientific fields .
Properties
CAS No. |
56746-52-2 |
|---|---|
Molecular Formula |
C2H2ClN |
Molecular Weight |
77.49 g/mol |
IUPAC Name |
2-chloroacetonitrile |
InChI |
InChI=1S/C2H2ClN/c3-1-2-4/h1H2/i2+2 |
InChI Key |
RENMDAKOXSCIGH-HQMMCQRPSA-N |
Isomeric SMILES |
C([14C]#N)Cl |
Canonical SMILES |
C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


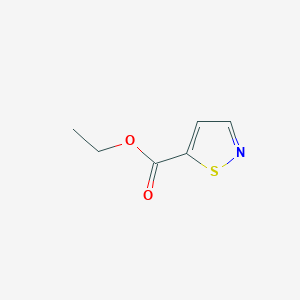
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
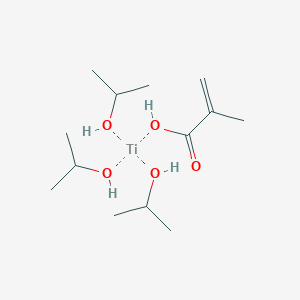
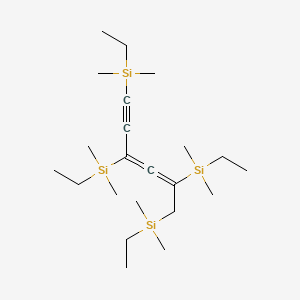
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
